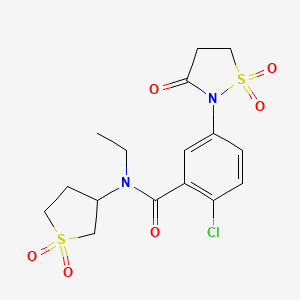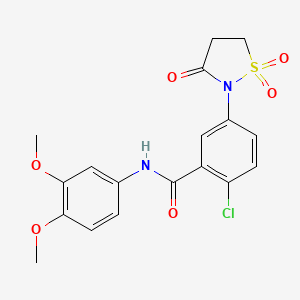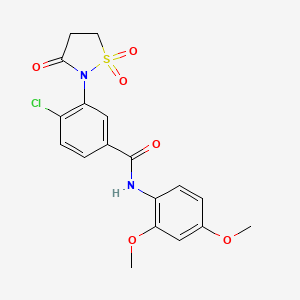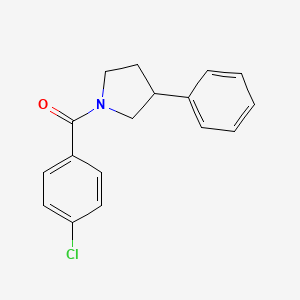![molecular formula C18H19NO2 B6525545 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate CAS No. 1011573-25-3](/img/structure/B6525545.png)
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate, also known as 4-Phenyl-2,2-dimethyl-2-pyridinyl-ethenyl-propanoate, is a synthetic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. In We will also discuss potential future directions for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate has a wide range of scientific research applications. It has been used in studies to investigate the effects of various drugs on the nervous system, as well as to study the pharmacological effects of various compounds on the cardiovascular system. It has also been used to study the effects of various compounds on the immune system and to study the effects of various compounds on the metabolism.
Wirkmechanismus
The mechanism of action of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate is not well understood. However, it is believed to act as an agonist at various G-protein coupled receptors, including the muscarinic, adenosine, and serotonin receptors. It is also believed to act as an antagonist at the histamine H1 receptor.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been shown to have anti-inflammatory, analgesic, and anti-arrhythmic properties. In addition, it has been shown to have neuroprotective, cardioprotective, and anti-ischemic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate in lab experiments has both advantages and limitations. One of the main advantages is its low toxicity, which makes it safe to use in laboratory settings. It also has a relatively low cost and is relatively easy to synthesize. However, one of the main limitations is its poor solubility in water, which can make it difficult to use in certain experiments. In addition, its effects on various biological systems are not well understood, which can make it difficult to accurately interpret results.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate in scientific research. One potential direction is to further investigate its effects on various biological systems, such as its effects on the cardiovascular, nervous, and immune systems. Another potential direction is to explore its use in drug development, as it has shown promise as an agonist and antagonist at various G-protein coupled receptors. Additionally, its use in drug delivery systems could be explored, as it has been shown to have low toxicity and relatively low cost. Finally, its use in the development of novel therapeutic agents could be explored, as it has been shown to have a variety of biochemical and physiological effects.
Synthesemethoden
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate can be synthesized from a variety of starting materials. The most common synthesis method involves the reaction of 4-chloro-2,2-dimethyl-2-pyridinyl-ethenyl-propanoate with 4-hydroxy-2-methylbenzaldehyde in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound and sodium chloride as a by-product.
Eigenschaften
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(2,3)17(20)21-16-8-6-14(7-9-16)4-5-15-10-12-19-13-11-15/h4-13H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSXTNIROODEPG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)/C=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]piperidine-1-carboxylate](/img/structure/B6525474.png)


![methyl 2-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]benzoate](/img/structure/B6525493.png)
![2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525501.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525506.png)
![ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525507.png)
![methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate; oxalic acid](/img/structure/B6525508.png)
![6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525526.png)

![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525552.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525556.png)